2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a suitable amine, followed by cyclization to form the pyrrolopyrimidine core . The reaction conditions often include the use of catalysts such as phosphorus oxychloride and solvents like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolopyrimidine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different pharmacological properties.
Uniqueness
2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug development sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H10N4/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H2,1H3,(H3,8,9,10,11) |
InChI Key |
QBEQMIXROUWIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2CCNC2=N1)N |
Origin of Product |
United States |
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